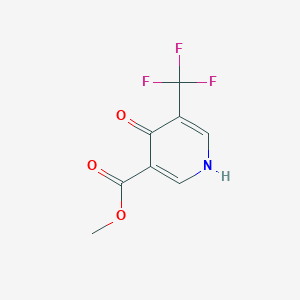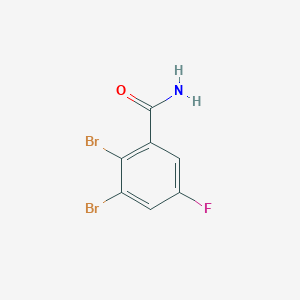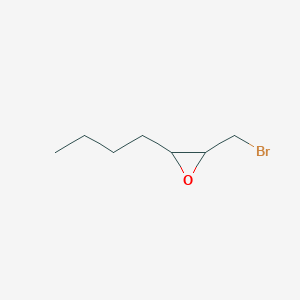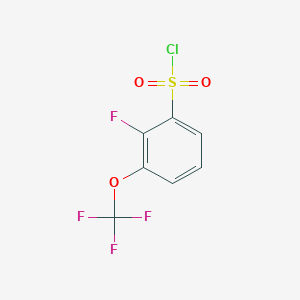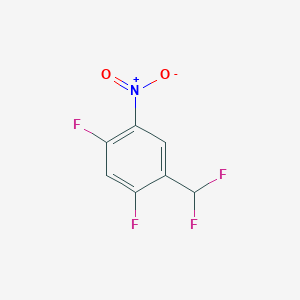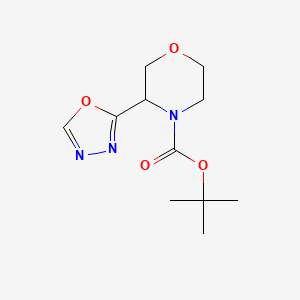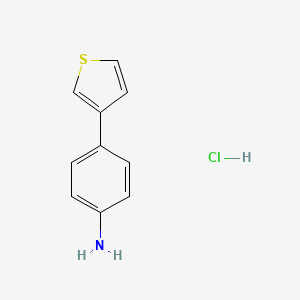
4-(噻吩-3-基)苯胺盐酸盐
描述
4-(Thiophen-3-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H10ClNS and its molecular weight is 211.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-3-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-3-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pd(I)–聚[4-(噻吩-3基)-苯胺]复合材料的合成
4-(噻吩-3-基)苯胺盐酸盐可用作合成Pd(I)–聚[4-(噻吩-3基)-苯胺]复合材料的反应物。 这是通过原位聚合和复合材料形成方法实现的 .
席夫碱的合成
该化合物也可用于席夫碱的合成,特别是2-甲氧基-6-[(4-噻吩-3-基-苯基亚氨基)-甲基]-苯酚。 这是通过与邻香草醛的缩合反应实现的 .
2-(1H-咪唑-1-基)-N-(4-(噻吩-3-基)苯基)乙酰胺的合成
另一种应用是合成2-(1H-咪唑-1-基)-N-(4-(噻吩-3-基)苯基)乙酰胺。 这是通过使用HATU作为酰胺偶联剂与2-(1H-咪唑-1-基)乙酸反应实现的 .
工业化学和材料科学
噻吩衍生物,包括4-(噻吩-3-基)苯胺盐酸盐,在工业化学和材料科学中被用作缓蚀剂 .
有机半导体
噻吩介导的分子,包括4-(噻吩-3-基)苯胺盐酸盐,在有机半导体的进步中发挥着重要作用 .
有机场效应晶体管 (OFETs)
有机发光二极管 (OLEDs)
4-(噻吩-3-基)苯胺盐酸盐用于有机发光二极管 (OLEDs) 的制造 .
药理学性质
具有噻吩环系的分子,包括4-(噻吩-3-基)苯胺盐酸盐,表现出许多药理学性质,如抗癌、抗炎、抗菌、抗高血压和抗动脉粥样硬化特性 .
生化分析
Biochemical Properties
4-(Thiophen-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through in situ polymerization . Additionally, it forms Schiff bases by condensation reactions with compounds like o-vanillin . These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)aniline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form complexes with other molecules, such as Schiff bases, further underscores its role in modulating biochemical pathways . These interactions can lead to changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s safety profile and its potential for use in medical research.
Metabolic Pathways
4-(Thiophen-3-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in the synthesis of complex materials, such as Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)aniline hydrochloride within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cellular compartments . These interactions can affect the compound’s activity and its ability to modulate biochemical pathways.
Subcellular Localization
4-(Thiophen-3-yl)aniline hydrochloride exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
4-thiophen-3-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPXFCNTFUHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


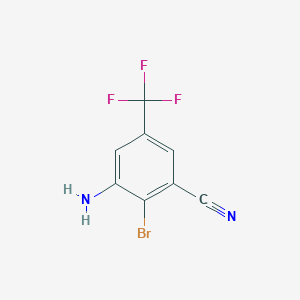
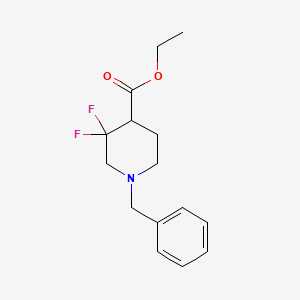
![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)
